molecular formula C13H16N2O2S B2757827 N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide CAS No. 868230-77-7

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide

Cat. No.: B2757827
CAS No.: 868230-77-7
M. Wt: 264.34
InChI Key: WBBGJQRJMPALBX-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is part of the benzothiazole family, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide typically involves the reaction of 4-methoxy-7-methylbenzo[d]thiazole with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide involves its interaction with muscarinic receptors in the brain. It acts as a positive allosteric modulator of the muscarinic 4 (M4) receptor, enhancing the receptor’s response to its natural ligand, acetylcholine. This modulation can lead to various physiological effects, including improved cognitive function and potential therapeutic benefits for neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide is unique due to its specific substitution pattern on the benzothiazole ring and its ability to selectively modulate the M4 receptor. This selectivity makes it a valuable tool for studying the role of M4 receptors in the brain and for developing potential therapeutic agents .

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-7(2)12(16)15-13-14-10-9(17-4)6-5-8(3)11(10)18-13/h5-7H,1-4H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBGJQRJMPALBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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